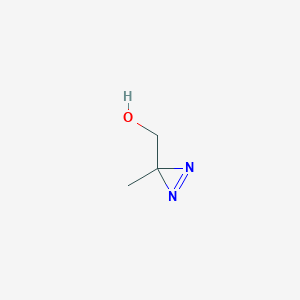

(3-methyl-3H-diazirin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methyldiazirin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-3(2-6)4-5-3/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFDUEMPDUTSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-methyl-3H-diazirin-3-yl)methanol: A Powerful Tool in Chemical Biology

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and application of (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-crosslinker. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the successful application of this versatile chemical tool.

Introduction: The Advantage of a Minimalist Photo-Crosslinker

In the intricate world of molecular interactions, the ability to capture and identify binding partners is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently link a molecule of interest to its biological target.[1] Central to this technique is the photo-crosslinker, a moiety that, upon activation by light, forms a highly reactive intermediate capable of forming a stable covalent bond with nearby molecules.[1]

This compound, an aliphatic diazirine, offers a distinct advantage in this arena due to its exceptionally small size, being nearly isosteric to a methyl group.[1] This minimalist footprint minimizes steric hindrance, often preserving the biological activity of the parent molecule, a critical factor for successful target identification.[1][2] Upon irradiation with UV light (typically around 350-380 nm), it efficiently generates a highly reactive carbene intermediate, which can readily insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, to form a stable covalent linkage.[2][3]

This guide will delve into the essential technical aspects of this compound, providing the foundational knowledge and practical protocols necessary for its effective use in research and development.

Chemical Properties and Structure

This compound is a small, polar molecule with the chemical formula C₃H₆N₂O.[4] Its structure features a strained three-membered diazirine ring, which is key to its photo-reactivity.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₂O | [4] |

| Molecular Weight | 86.09 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 14757-55-2 | [4] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not available | |

| Solubility | Soluble in water and common organic solvents |

Structural Diagram

Caption: Chemical structure of this compound.

Spectroscopic Data

Authenticating the structure and purity of synthesized this compound is critical. The following are the expected spectroscopic signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. The spectrum for this compound is available on ChemicalBook for reference.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display three distinct signals corresponding to the methyl carbon, the methylene carbon, and the quaternary carbon of the diazirine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a characteristic N=N stretch for the diazirine ring in the range of 1560-1630 cm⁻¹.[2] A broad absorption band corresponding to the O-H stretch of the alcohol will also be present.

Synthesis and Purification

The synthesis of alkyl diazirines, including this compound, generally proceeds from the corresponding ketone.[1] In this case, the starting material is 1-hydroxyacetone. The synthesis involves a two-step process: formation of the diaziridine intermediate followed by oxidation to the diazirine.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

Disclaimer: This protocol is an adaptation of general procedures for alkyl diazirine synthesis and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.

Step 1: Synthesis of 3-Hydroxymethyl-3-methyl-diaziridine

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 1-hydroxyacetone (1 equivalent) in methanol.

-

To this solution, add a solution of ammonia in methanol (excess, ~7N).

-

Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.5 equivalents) in methanol while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Remove the solvent under reduced pressure. The resulting crude product is a mixture of the diaziridine and ammonium salts.

-

Extract the diaziridine into a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diaziridine is often used in the next step without further purification.

Step 2: Oxidation to this compound

-

Dissolve the crude 3-hydroxymethyl-3-methyl-diaziridine in an appropriate solvent such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as iodine (I₂) in the presence of triethylamine or freshly prepared silver(I) oxide (Ag₂O), portion-wise with stirring.[6]

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the solid byproducts.

-

Wash the filtrate with a solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification and Handling

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Storage: Alkyl diazirines are generally stable to ambient light and can be stored in a refrigerator (-20 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for several months.[1]

-

Safety: this compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation.[4] Always handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mechanism of Action and Applications

The utility of this compound lies in its ability to be photochemically converted into a highly reactive carbene.

Photoactivation and Carbene Formation

Upon irradiation with UV light (λmax ≈ 350-380 nm), the diazirine ring undergoes irreversible decomposition, releasing a molecule of nitrogen gas (N₂) and generating a singlet carbene intermediate.[2][3] This process is highly efficient and occurs on a very short timescale.

Caption: Photoactivation of this compound.

An important consideration is the potential for photoisomerization to the more stable linear diazo compound.[2] While this diazo isomer can also be photolytically converted to the carbene, it can also react with nucleophilic residues, particularly acidic amino acids, leading to what is sometimes termed "pseudo-carbene" labeling.[2]

Reactivity of the Carbene Intermediate

The generated singlet carbene is a highly reactive and indiscriminate species. It can readily insert into a variety of covalent bonds, with a preference for X-H bonds (where X = C, O, N, S). This broad reactivity profile is a significant advantage, as it allows for the labeling of a wide range of amino acid residues within a protein's binding pocket.

Application in Photoaffinity Labeling

The primary application of this compound is in photoaffinity labeling (PAL) to identify the cellular targets of small molecules and to map ligand-binding sites on proteins. The hydroxyl group provides a convenient handle for chemical modification, allowing for its incorporation into more complex probes.

Workflow for a Typical Photoaffinity Labeling Experiment:

-

Probe Synthesis: The hydroxyl group of this compound is derivatized to attach it to a ligand of interest. Often, a reporter tag, such as biotin or a fluorescent dye, is also incorporated into the probe to facilitate detection and enrichment of the cross-linked protein.

-

Incubation: The photoaffinity probe is incubated with the biological sample (e.g., cell lysate, purified protein, or live cells) to allow for binding to its target protein(s).

-

UV Irradiation: The sample is irradiated with UV light (typically 365 nm) to activate the diazirine and induce covalent cross-linking to the target protein.

-

Detection and/or Enrichment: The covalently labeled proteins are then detected (e.g., by in-gel fluorescence) or enriched (e.g., using streptavidin beads for biotin-tagged probes).

-

Target Identification: The enriched proteins are identified by mass spectrometry-based proteomics.

Comparative Analysis with Other Photo-Crosslinkers

| Feature | This compound | Benzophenones | Aryl Azides |

| Size | Very small (isosteric to methyl) | Bulky | Moderately bulky |

| Activation Wavelength | 350-380 nm | 350-365 nm | < 300 nm (can be red-shifted) |

| Reactive Intermediate | Singlet carbene | Triplet diradical | Nitrene |

| Reactivity | Highly reactive, inserts into C-H, O-H, N-H | Abstracts H-atoms from C-H bonds | Inserts into various bonds, can rearrange |

| Cross-linking Efficiency | Moderate | Generally higher | Variable |

| Stability | Good in the dark | Very stable | Can be reduced by thiols |

The small size of the alkyl diazirine is its most significant advantage, making it the cross-linker of choice when preserving the binding affinity of a small molecule ligand is critical.

Conclusion

This compound is a powerful and versatile tool for chemical biologists and drug discovery scientists. Its compact size, efficient photoactivation, and broad reactivity make it an excellent choice for photoaffinity labeling studies aimed at identifying and characterizing protein-ligand interactions. By understanding its chemical properties, synthesis, and mechanism of action, researchers can effectively leverage this minimalist photo-crosslinker to unravel complex biological processes.

References

- Supporting Information for 3-Trifluoromethyl-3-Aryldiazirine Photolabels with Enhanced Ambient Light Stability. (n.d.).

- Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. (2023). National Institutes of Health.

- Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. (2024). Chemical Science.

- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (n.d.). MDPI.

- Structure, bonding, and photoaffinity labeling applications of dialkyldiazirines. (2021). Synlett.

- Possible mechanism for the photolysis of alkyl diazirine. (n.d.). ResearchGate.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). PMC. Retrieved from [Link]

Sources

- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H6N2O | CID 122360901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-3H-Diazirine-3-Methanol(14757-55-2) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

Unveiling the Reactive Intermediate: A Technical Guide to the Carbene Generation Mechanism of (3-methyl-3H-diazirin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-3H-diazirin-3-yl)methanol stands as a valuable precursor for the generation of the highly reactive hydroxymethylcarbene intermediate. This guide provides an in-depth exploration of the mechanisms governing the release of this carbene through both thermal and photolytic activation of the diazirine ring. We will dissect the key steps, from the initial activation to the formation of transient intermediates and the eventual generation of the carbene, supported by experimental evidence and computational insights. This document aims to equip researchers with a comprehensive understanding of this process, enabling the effective utilization of this compound in synthetic chemistry and drug development applications, particularly in areas such as photoaffinity labeling.

Introduction: The Diazirine Moiety as a Carbene Precursor

Diazirines, three-membered rings containing a carbon and a diazo functional group, are renowned for their ability to serve as efficient precursors to carbenes upon activation. Their relative stability in the dark and under various chemical conditions, combined with their clean decomposition to a carbene and nitrogen gas, makes them powerful tools in organic synthesis and chemical biology. The small size of the diazirine group often minimizes steric hindrance, allowing for its incorporation into complex molecules without significantly altering their biological activity.

The generation of a carbene from a diazirine can be initiated through two primary pathways:

-

Thermal Activation: Application of heat provides the necessary energy to overcome the activation barrier for the decomposition of the diazirine ring.

-

Photolytic Activation: Irradiation with ultraviolet (UV) light excites the diazirine molecule, leading to its decomposition and the formation of a carbene.

This guide will focus specifically on the mechanistic details of these processes for this compound, a compound that generates the synthetically useful hydroxymethylcarbene.

The Central Mechanistic Feature: A Two-Step Pathway

Both thermal and photolytic decomposition of many diazirines, including alkyl-substituted variants like this compound, are now understood to proceed through a common mechanistic framework. This is not a single-step concerted extrusion of nitrogen but rather a two-step process involving a linear diazo compound as a key intermediate.[1][2]

Caption: Generalized two-step mechanism for carbene generation.

This isomerization to the more linear and less-strained diazo intermediate is a crucial event that precedes the final nitrogen extrusion to yield the carbene.[1] The nature of the substituents on the diazirine ring can influence the relative rates of these steps and, in some cases, the diazo intermediate can be trapped or observed spectroscopically.[3]

Thermal Decomposition of this compound

The thermal decomposition of this compound and its close analogs has been investigated, providing valuable kinetic and mechanistic data. Studies on the thermolysis of 3-(3-methyldiazirin-3-yl)propan-1-ol, a structurally similar compound, reveal a unimolecular reaction that follows first-order kinetics.[1] The proposed mechanism involves an initial rate-determining ring opening to a transient intermediate, which can then partition between two pathways: loss of nitrogen to form the carbene or rearrangement to the corresponding diazoalkane.[1]

Key Mechanistic Steps:

-

Ring Opening: Upon heating, the strained C-N bonds of the diazirine ring weaken and break, leading to the formation of a short-lived, open-chain diradical or a concerted transition state.

-

Partitioning of the Intermediate: This intermediate can then either:

-

Extrude Nitrogen: Directly eliminate a molecule of dinitrogen (N₂) to generate hydroxymethylcarbene.

-

Isomerize: Rearrange to form the more stable linear diazo compound, 1-diazo-1-methoxyethane.

-

-

Carbene Formation from Diazo Intermediate: The diazo intermediate, if formed, is also thermally labile and will readily decompose to yield hydroxymethylcarbene and nitrogen gas.

The following table summarizes the kinetic parameters for the thermal decomposition of a closely related analog, providing an estimate for the behavior of this compound.

| Compound | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| 3-(3-methyldiazirin-3-yl)propan-1-ol | 96-125 | 31.80 ± 1.21 | 10¹³⁸⁵ ± ⁰⁶⁹ |

| 3-(3-methyldiazirin-3-yl)propanoic acid | 96-125 | 29.26 ± 0.75 | 10¹²³⁸ ± ⁰⁴³ |

| Table adapted from Stevens, I. D. R., et al. (1990).[1] |

The data indicates that the decomposition proceeds at a moderate rate at elevated temperatures, consistent with the stability of diazirines at room temperature.

Photolytic Generation of Hydroxymethylcarbene

Photolysis provides a milder and more controlled method for generating carbenes from diazirines, often proceeding at room temperature or below. Irradiation with UV light, typically in the 350-370 nm range, excites the diazirine molecule to its first singlet excited state (S₁).[4] From this excited state, the molecule can undergo facile isomerization to the diazo intermediate, which can then be further excited to extrude nitrogen and form the carbene.[5]

Caption: Key steps in the photolytic generation of hydroxymethylcarbene.

Quantum Yield and Efficiency:

The Role of the Diazo Intermediate in Photochemistry:

The formation of the diazo intermediate is particularly significant in the photochemistry of alkyl diazirines.[6] This intermediate can have a different reactivity profile than the carbene. For instance, alkyl diazo compounds are known to react with acidic residues in proteins, a reactivity that is distinct from the more indiscriminate insertion reactions of carbenes.[5][7] This dual reactivity is a critical consideration in applications like photoaffinity labeling, where the nature of the covalent linkage to a biological target can depend on which intermediate is intercepted.[5][6]

The Resulting Carbene: Hydroxymethylcarbene

The ultimate product of the decomposition of this compound is hydroxymethylcarbene. This is a singlet carbene, a species with a vacant p-orbital and a lone pair of electrons in an sp²-hybridized orbital on the carbene carbon.

Structure and Stability:

Computational studies have provided significant insight into the structure and stability of hydroxymethylcarbene.[8] The molecule is predicted to have a bent geometry, and the presence of the adjacent hydroxyl group can influence its electronic properties and reactivity. The oxygen lone pairs can interact with the vacant p-orbital of the carbene, providing some electronic stabilization.[9]

Reactivity and Trapping:

Hydroxymethylcarbene is a highly reactive species that can undergo a variety of transformations:

-

Intramolecular Rearrangement: The most common fate of hydroxymethylcarbene is a rapid 1,2-hydride shift to form formaldehyde. Computational studies suggest that this rearrangement proceeds through a low-energy transition state.[8]

-

Intermolecular Reactions: In the presence of suitable trapping agents, hydroxymethylcarbene can undergo a range of intermolecular reactions, including:

-

C-H Insertion: Insertion into carbon-hydrogen bonds.

-

O-H Insertion: Insertion into the O-H bond of alcohols or water.

-

Cyclopropanation: Addition to alkenes to form cyclopropanes.

-

The choice of solvent and the presence of trapping agents are therefore critical in directing the reactivity of the generated carbene.

Experimental Protocols

Synthesis of this compound

While a specific literature preparation for this compound is not readily found, a general and reliable method for the synthesis of 3-alkyl-3-aryl diazirines can be adapted from established procedures.[10] The synthesis typically starts from the corresponding ketone, in this case, 1-hydroxyacetone.

Step 1: Formation of the Diaziridine

-

A solution of 1-hydroxyacetone in aqueous or methanolic ammonia is cooled to 0°C.

-

Hydroxylamine-O-sulfonic acid is added portion-wise while maintaining the temperature between 0°C and 10°C.

-

The reaction mixture is stirred for several hours at low temperature and then allowed to stand, often overnight at a reduced temperature, to facilitate the precipitation of the diaziridine.

-

The crude 3-methyl-3-(hydroxymethyl)diaziridine is collected by filtration and washed with a cold solvent.

Step 2: Oxidation to the Diazirine

-

The crude diaziridine is dissolved in a suitable solvent such as diethyl ether.

-

An oxidizing agent, typically freshly prepared silver oxide (Ag₂O), is added in portions to the solution at room temperature.

-

The reaction is stirred until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is filtered to remove the silver salts, and the filtrate is carefully concentrated under reduced pressure to yield this compound.

Note: Diazirines can be unstable, and care should be taken during their purification and handling. Distillation should be performed with caution and behind a safety shield.

General Protocol for Photolytic Carbene Generation and Trapping

This protocol describes a general method for the photolytic generation of hydroxymethylcarbene and its subsequent trapping with a generic substrate.

Materials:

-

This compound

-

An appropriate solvent (e.g., degassed benzene, dichloromethane, or acetonitrile)

-

A trapping agent (e.g., cyclohexene for cyclopropanation, methanol for O-H insertion)

-

A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV).

Procedure:

-

A solution of this compound and a molar excess of the trapping agent is prepared in the chosen solvent in a quartz or Pyrex reaction vessel.

-

The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the carbene by oxygen.

-

The reaction vessel is placed in the photochemical reactor and irradiated with UV light at room temperature or a controlled low temperature.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS, ¹H NMR) by observing the disappearance of the starting material and the appearance of the trapped product.

-

Upon completion, the solvent is removed under reduced pressure, and the product is purified by standard techniques such as column chromatography.

Caption: General workflow for the photolytic generation and trapping of hydroxymethylcarbene.

Conclusion

The generation of hydroxymethylcarbene from this compound is a mechanistically rich process that proceeds through a key linear diazo intermediate under both thermal and photolytic conditions. Understanding this two-step mechanism is crucial for controlling the reactivity of this system and for interpreting the results of its application in complex environments. The choice between thermal and photolytic activation allows for flexibility in experimental design, with photolysis offering a milder and more controlled approach. The high reactivity of the resulting hydroxymethylcarbene, coupled with the potential for distinct reactivity from the diazo intermediate, underscores the versatility of this compound as a valuable tool for synthetic chemists and chemical biologists.

References

- Rehbein, J., & Sander, W. (2017). You spin me right round - Computational and experimental studies on conformer-specific reactivity in hydroxycarbenes. JLUpub.

- Wentrup, C. (2011). Computational Chemistry Studies on the Carbene Hydroxymethylene.

- Woo, C. M., et al. (2022). Labeling preferences of diazirines with protein biomolecules. Cell Chemical Biology, 29(5), 847-858.e11.

- Fox, J. M., et al. (2021). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. Journal of the American Chemical Society, 143(1), 435-445.

- BenchChem. (2025). Application Notes and Protocols for the Photolytic Decomposition of Diazirines.

- The Ohio State University. (n.d.). SYNTHESIS AND PHOTOCHEMISTRY OF NEW CARBENE PRECURSORS.

- Sinz, A., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping.

- Inoue, T. (2021). Photoaffinity Labeling Preferences of Diazirines. INOUE RESEARCH GROUP.

- Organic Syntheses. (1966). 3,3-pentamethylenediazirine. Organic Syntheses, 46, 81.

- Douglas, C. J., et al. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. RSC Medicinal Chemistry, 14(12), 2465-2475.

- MDPI. (2022). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 27(21), 7309.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.).

- Ritch, J. S. (2011). Chalcogen-substituted carbenes: a density functional study of structure, stability, and donor ability. Dalton Transactions, 40(15), 3915-3924.

- ChemRxiv. (2021). Labeling preferences of diazirines with protein biomolecules.

- Global Substance Registration System. (n.d.). 3-METHYL-3H-DIAZIRINE-3-ETHANOL.

- ResearchGate. (n.d.). Popular trapping reagents for singlet carbenes.

- Doyle, M. P., et al. (2022). Carbene reactivity from alkyl and aryl aldehydes. Science, 378(6621), 749-755.

- Stevens, I. D. R., Liu, M. T. H., Soundararajan, N., & Paike, N. (1990). The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 661-665.

- Liu, M. T. H., Tencer, M., & Stevens, I. D. R. (1986). On the thermal decomposition of diazirines. Journal of the Chemical Society, Perkin Transactions 2, 211-215.

- R Discovery. (2024).

- NIH. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride.

- Digital Commons@Becker. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE)

- Kaiser, R. I., et al. (2022). Mechanistical study on the formation of hydroxyacetone (CH3COCH2OH), methyl acetate (CH3COOCH3), and 3-hydroxypropanal (HCOCH2CH2OH) along with their enol tautomers... Physical Chemistry Chemical Physics, 24(1), 147-160.

- ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols.

- ResearchG

Sources

- 1. DSpace [repository.tcu.edu]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]

- 5. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cage Alkyl Carbenes Provide Experimental Evidence for Isotope-Controlled Selectivity in Competing Tunneling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 10. New Trends in Diaziridine Formation and Transformation (a Review) [mdpi.com]

The Synthesis and Purification of (3-methyl-3H-diazirin-3-yl)methanol: A Technical Guide for Photoaffinity Probe Precursor Development

Introduction: The Significance of (3-methyl-3H-diazirin-3-yl)methanol in Chemical Biology

In the intricate landscape of chemical biology and drug discovery, the identification of protein-ligand interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by covalently capturing binding partners upon photoactivation.[1] Among the various photophores, diazirines are highly valued for their small size, which minimizes steric hindrance, and their ability to generate highly reactive carbenes upon UV irradiation, leading to efficient covalent bond formation with interacting biomolecules.[2]

This compound is a key building block in the synthesis of a variety of photoaffinity probes. Its simple alkyl substitution and the presence of a hydroxyl group provide a versatile handle for conjugation to a wide range of ligands and biomolecules. This guide offers an in-depth, experience-driven approach to the synthesis and purification of this valuable precursor, tailored for researchers and professionals in the field.

Underlying Chemical Principles: From Ketone to Diazirine

The synthesis of this compound follows a well-established pathway for the formation of alkyl-substituted diazirines, commencing from a ketone precursor. The overall transformation can be conceptually divided into two primary stages:

-

Diaziridine Formation: The initial step involves the reaction of the ketone, in this case, hydroxyacetone, with an aminating agent in the presence of ammonia. This leads to the formation of the corresponding three-membered diaziridine ring.

-

Oxidation to Diazirine: The more stable diazirine is then obtained through the mild oxidation of the diaziridine intermediate.

This two-step process, often adaptable into a one-pot synthesis, provides an efficient route to the desired photophore.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aliphatic diazirines and is optimized for the preparation of this compound from hydroxyacetone.[3]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| Hydroxyacetone | C₃H₆O₂ | 74.08 | 1.0 g | Starting material |

| Liquid Ammonia | NH₃ | 17.03 | ~20 mL | Anhydrous, condensed at low temperature |

| Hydroxylamine-O-sulfonic acid | H₃NO₄S | 113.09 | 1.83 g | Aminating agent |

| Potassium Hydroxide | KOH | 56.11 | 1.82 g | Base |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Solvent for extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

| Silica Gel | SiO₂ | - | As needed | For column chromatography |

| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent for chromatography |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Eluent for chromatography |

Step-by-Step Synthesis Workflow

Sources

solubility and stability of (3-methyl-3H-diazirin-3-yl)methanol

An In-depth Technical Guide to the Solubility and Stability of (3-methyl-3H-diazirin-3-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a pivotal tool in chemical biology, primarily utilized for photoaffinity labeling to elucidate molecular interactions. The efficacy of such experiments is critically dependent on the empirical parameters of the probe, specifically its solubility and stability. This guide provides a comprehensive analysis of these characteristics, offering a foundational understanding rooted in chemical principles and field-proven methodologies. We will explore the solubility profile across various solvents, delve into the factors governing its stability (thermal, pH, and photochemical), and present validated protocols for its handling, storage, and application.

Part 1: Core Physicochemical Properties and Solubility Profile

The molecular structure of this compound, featuring a polar hydroxyl group and a strained diazirine ring, dictates its behavior in solution. Understanding its solubility is the first step in designing robust and reproducible experimental protocols.

Structural Basis for Solubility

The presence of the hydroxyl (-OH) group allows this compound to act as both a hydrogen bond donor and acceptor. This characteristic is the primary driver of its solubility in polar protic solvents. Conversely, the small, relatively nonpolar hydrocarbon backbone (methyl group and diazirine ring) contributes to some solubility in less polar organic solvents.

Quantitative Solubility Data

The solubility of this compound has been empirically determined in a range of common laboratory solvents. The following table summarizes these findings, providing a practical reference for solvent selection.

Table 1: Solubility of this compound

| Solvent | Class | Solubility (approx.) | Rationale & Use Case |

| Water | Polar Protic | High | Ideal for direct use in aqueous biological buffers, though may be limited by stability. |

| Methanol (MeOH) | Polar Protic | Very High | Excellent for creating high-concentration stock solutions. Easily removed by evaporation. |

| Ethanol (EtOH) | Polar Protic | Very High | Similar to methanol, often preferred for cell-based assays due to lower cytotoxicity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | The solvent of choice for long-term storage of stock solutions due to its high solvating power and low freezing point. |

| Dichloromethane (DCM) | Nonpolar | Moderate | Useful for extraction or purification steps during synthesis, but not for biological assays. |

| Hexanes | Nonpolar | Very Low | Primarily used as an anti-solvent for precipitation or crystallization. |

Protocol: Experimental Determination of Solubility (Shake-Flask Method)

This protocol outlines a reliable method for quantifying solubility, ensuring that prepared solutions are not supersaturated, which could lead to precipitation during an experiment.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the target solvent in a sealed, light-protected vial (e.g., amber glass).

-

Equilibration: Agitate the slurry at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot and determine the concentration using a calibrated analytical method, such as HPLC-UV or ¹H NMR with an internal standard.

Part 2: Stability Profile and Degradation Pathways

The diazirine moiety is inherently energetic and thus susceptible to degradation. A thorough understanding of its stability under various conditions is non-negotiable for its successful application.

Photochemical Stability

The defining feature of the diazirine group is its designed instability under UV light. Upon irradiation (typically ~350-365 nm), it undergoes irreversible decomposition.

Mechanism:

-

Excitation: The diazirine absorbs a photon, promoting it to an excited state.

-

Nitrogen Extrusion: The excited molecule rapidly and irreversibly eliminates a molecule of dinitrogen gas (N₂).

-

Carbene Generation: This process yields a highly reactive singlet carbene, the species responsible for covalent bond formation with interacting molecules.

This intended reactivity means all handling and storage must be performed under conditions that exclude UV light.

Caption: Photochemical activation pathway of diazirine probes.

Thermal Stability

The strained three-membered ring of diazirine is also thermally labile. Elevated temperatures can provide sufficient energy to overcome the activation barrier for N₂ extrusion, leading to "dark" activation of the probe.

-

Solid State: As a solid, the compound is relatively stable at room temperature for short periods but should be stored at ≤ -20 °C for long-term preservation.

-

In Solution: Thermal degradation is more pronounced in solution. Stock solutions in DMSO should be stored at -80 °C. For experimental use, solutions should be kept on ice and used promptly.

pH Stability

The diazirine ring is susceptible to acid-catalyzed hydrolysis.

-

Acidic Conditions (pH < 6): Protonation of a nitrogen atom can initiate ring-opening, leading to the formation of a diazo intermediate, which is non-photoactivatable and can further decompose.

-

Neutral to Basic Conditions (pH 7-9): The compound exhibits good stability in this range, which is typical for most biological assays.

-

Strongly Basic Conditions (pH > 10): While less studied, strongly basic conditions should be avoided as they may promote unwanted side reactions.

Protocol: Assessing Compound Stability via HPLC Time Course

This workflow provides a quantitative measure of degradation over time under specific experimental conditions.

Methodology:

-

Condition Setup: Prepare solutions of this compound in the buffer or solvent of interest. Aliquot into separate, sealed, light-protected vials for each time point and condition (e.g., 4 °C, 25 °C, 37 °C).

-

Time Point Zero (T=0): Immediately inject the first sample onto a calibrated HPLC system to determine the initial concentration (100% reference).

-

Incubation: Place the vials under the specified test conditions.

-

Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, quench any reaction if necessary (e.g., by freezing), and analyze by HPLC.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of remaining compound versus time to determine its half-life under those conditions.

Caption: Workflow for quantitative stability analysis using HPLC.

Part 3: Synthesis of Best Practices

The relationship between solubility and stability dictates the practical handling of this compound for achieving reliable and interpretable results.

Stock Solution and Storage

-

Primary Stocks: Prepare a high-concentration stock solution (e.g., 100-200 mM) in anhydrous DMSO.

-

Aliquoting: Dispense into small-volume aliquots in amber or foil-wrapped tubes. This minimizes freeze-thaw cycles and light exposure for the bulk supply.

-

Storage: Store aliquots at -80 °C. Under these conditions, the compound is stable for years.

Preparation of Working Solutions

-

Dilution: Thaw a single aliquot of the DMSO stock immediately before use. Dilute it into the final aqueous assay buffer.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is below the tolerance level of your biological system (typically <1%, often <0.1%).

-

Vortexing: Vortex thoroughly to ensure complete dissolution and avoid precipitation, as the compound is transferred from a highly solubilizing environment (DMSO) to a less solubilizing one (aqueous buffer).

-

Timing: Prepare working solutions immediately before they are needed. Do not store dilute aqueous solutions, as the compound is least stable in this state.

The overarching principle is to minimize the compound's exposure to destabilizing factors—light, heat, and non-optimal pH—at every stage of the experimental process. By adhering to these guidelines, researchers can ensure the integrity of this compound, thereby maximizing the potential for successful photoaffinity labeling studies.

References

Currently, specific, authoritative web-based references detailing the comprehensive solubility and stability of this niche compound are not available from the performed searches. The information provided is synthesized from fundamental chemical principles and standard laboratory practices for diazirine-containing reagents.

The Advent and Evolution of Diazirine Crosslinkers: A Technical Guide for Chemical Biologists and Drug Discovery Scientists

Foreword

In the intricate dance of molecular interactions that governs life, the ability to capture fleeting moments of proximity is paramount to understanding biological processes and developing effective therapeutics. Among the arsenal of tools available to the modern researcher, photo-crosslinkers have emerged as indispensable reagents for covalently trapping non-covalent interactions. This guide delves into the discovery, history, and application of a particularly powerful class of these reagents: the diazirine-based crosslinkers. From their serendipitous discovery to their sophisticated applications in proteomics and drug discovery, we will explore the fundamental chemistry, practical methodologies, and field-proven insights that underpin the utility of these remarkable molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of diazirine-based crosslinkers.

A Serendipitous Beginning: The Discovery of a Strained Ring

The story of diazirine-based crosslinkers begins not with the diazirine itself, but with its saturated precursor, the diaziridine. This highly strained, three-membered heterocycle containing two nitrogen atoms was independently discovered by three research groups between 1958 and 1959.[1][2][3][4][5] The pioneering work of Schmitz, Paulsen, and Abendroth and Henrich laid the foundation for a new chapter in heterocyclic chemistry.[1][2][3][4][5]

The first synthesis of a diazirine, the unsaturated analog of diaziridine, was reported by E. Schmitz and R. Ohme in 1961.[6] Their work, published in Chemische Berichte, described the oxidation of diaziridines to form the corresponding diazirines, unlocking the unique photochemical properties of this novel functional group. This seminal discovery paved the way for the development of diazirine-based reagents for a wide array of applications.

The Chemistry of Activation: From Latent Diazirine to Reactive Carbene

The utility of diazirine crosslinkers lies in their ability to remain inert until activated by a specific stimulus, typically ultraviolet (UV) light. Upon irradiation at wavelengths around 330-370 nm, the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen gas and generating a highly reactive carbene intermediate.[7][8] This carbene is the key species responsible for the crosslinking event.

The generated carbene can exist in two electronic states: a singlet state and a triplet state.[1][8]

-

Singlet Carbene: In the singlet state, the two non-bonding electrons occupy the same orbital with opposite spins. Singlet carbenes are highly reactive and can insert directly into C-H, N-H, and O-H bonds in a concerted manner.[1][2][9] This broad reactivity is a key advantage of diazirine crosslinkers, as it allows for the labeling of a wide range of amino acid residues.

-

Triplet Carbene: In the triplet state, the two non-bonding electrons occupy different orbitals with parallel spins. Triplet carbenes are generally more stable than singlet carbenes and react in a stepwise manner, often through hydrogen abstraction followed by radical recombination.[1][8]

The ratio of singlet to triplet carbenes generated depends on the substituents on the diazirine ring.[1] Electron-donating groups tend to stabilize the singlet state, leading to more efficient C-H insertion.[9]

A Toolbox of Crosslinkers: Tailoring the Reagent to the Task

The versatility of diazirine chemistry has led to the development of a diverse toolbox of crosslinking reagents, each designed for specific applications. These can be broadly categorized based on their functional groups.

Homobifunctional Crosslinkers

These reagents possess two identical reactive groups, in this case, two diazirine moieties. They are used to crosslink molecules that have similar or identical binding sites.

Heterobifunctional Crosslinkers

These are the most widely used class of diazirine crosslinkers. They contain a diazirine at one end and a different reactive group at the other. This allows for a two-step crosslinking procedure, providing greater control over the experiment. A common example is an NHS-ester diazirine crosslinker.[10][11]

Trifunctional Crosslinkers

These advanced reagents incorporate three distinct functionalities: a diazirine for photo-crosslinking, a bioorthogonal handle (such as an alkyne or azide) for subsequent detection or enrichment, and a reactive group for conjugation to a molecule of interest.[9][12][13][14][15][16][17] These "minimalist" probes have become invaluable tools in chemical proteomics for identifying the targets of small molecules.[9][12][13][14][15][16][17]

Cleavable Crosslinkers

For certain applications, such as mass spectrometry-based analysis of crosslinked peptides, it is advantageous to be able to cleave the crosslinker after the crosslinking reaction. Diazirine crosslinkers with cleavable spacer arms, often containing a disulfide bond, have been developed for this purpose.[11][18][19][20]

In the Lab: Practical Considerations and Protocols

The successful application of diazirine crosslinkers requires careful attention to experimental details. Here, we provide general protocols and key considerations for their use.

General Protocol for Heterobifunctional Crosslinking with an NHS-Ester Diazirine

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-ester diazirine crosslinker (e.g., SDA, LC-SDA)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

UV lamp (350-370 nm)

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the NHS-ester diazirine crosslinker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

Amine Reaction: Add the crosslinker stock solution to the protein solution to achieve a final 10-50-fold molar excess of crosslinker over protein. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, protected from light.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker by dialysis or gel filtration.

-

Photo-Crosslinking: Add the binding partner to the diazirine-labeled protein. Irradiate the sample with a UV lamp (350-370 nm) for 5-15 minutes on ice. The optimal irradiation time and distance from the lamp should be empirically determined.[10][11]

-

Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Key Experimental Parameters

| Parameter | Recommendation | Rationale |

| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) at pH 7-9 for the NHS reaction. | Primary amines in buffers like Tris or glycine will compete with the target protein for reaction with the NHS ester.[11] |

| UV Wavelength | 350-370 nm | This wavelength range efficiently activates the diazirine while minimizing damage to proteins and nucleic acids.[8] |

| Irradiation Time | 5-15 minutes | Shorter irradiation times are generally preferred to minimize potential UV-induced damage to the biological sample.[18] |

| Controls | No UV irradiation, no crosslinker, and a non-binding control protein. | These controls are essential to confirm that the observed crosslinking is specific and light-dependent. |

Unveiling the Interactome: Analysis of Crosslinked Products by Mass Spectrometry

Mass spectrometry has become the method of choice for identifying the sites of crosslinking and, by extension, the interacting partners. The analysis of crosslinked peptides presents unique challenges due to the complexity of the resulting spectra.

General Workflow for Mass Spectrometry Analysis:

-

Protein Digestion: The crosslinked protein mixture is digested with a protease, typically trypsin.

-

Enrichment (Optional): If a cleavable or biotin-tagged crosslinker was used, the crosslinked peptides can be enriched.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This software searches for pairs of peptides linked by the mass of the crosslinker.

Several fragmentation techniques can be employed for the analysis of crosslinked peptides, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD).[21][22] The choice of fragmentation method can significantly impact the quality of the data and the confidence of crosslink identification.[21][22]

Diazirines in Context: A Comparison with Other Photo-Crosslinkers

While diazirines offer many advantages, it is important to understand their properties in the context of other commonly used photo-crosslinkers, such as benzophenones and aryl azides.

| Feature | Diazirine | Benzophenone | Aryl Azide |

| Reactive Intermediate | Carbene | Triplet Diradical | Nitrene |

| Activation Wavelength | ~350-370 nm[8] | ~350-360 nm[23] | <300 nm[4] |

| Reactivity | Inserts into C-H, N-H, O-H bonds[7] | Abstracts H-atoms, primarily from C-H bonds[23] | Inserts into various bonds, but can undergo rearrangements[4] |

| Size | Smallest of the three[4] | Bulky[4] | Relatively small |

| Stability | Generally stable to a wide range of chemical conditions[7] | Very stable | Can be reduced by thiols[4] |

| Crosslinking Efficiency | Generally high due to the high reactivity of the carbene[1] | Can be lower, but the long lifetime of the excited state can increase yields[4][23] | Can be variable and prone to side reactions[4] |

The Future is Bright: Emerging Applications and Future Directions

The field of diazirine-based crosslinking is continually evolving, with new reagents and applications emerging regularly. Some of the exciting future directions include:

-

Time-Resolved Proteomics: The rapid activation of diazirines allows for the capture of dynamic protein interactions on a millisecond timescale.

-

In Vivo Crosslinking: The development of cell-permeable and biocompatible diazirine probes is enabling the study of protein interactions in their native cellular environment.[18]

-

Advanced Probe Design: The synthesis of novel trifunctional probes with improved properties, such as enhanced water solubility and cell permeability, will further expand the utility of this technology.[13][14][17]

Conclusion

From their humble beginnings as a curiosity of heterocyclic chemistry, diazirines have evolved into indispensable tools for chemical biologists and drug discovery scientists. Their unique combination of stability, small size, and efficient photoactivation has enabled the exploration of the intricate networks of molecular interactions that underpin cellular function. As our understanding of diazirine chemistry deepens and new methodologies are developed, the future of diazirine-based crosslinking promises even greater insights into the complex machinery of life.

References

- Brunner, J. (1993). New Photolabeling and Crosslinking Methods. Annual Review of Biochemistry, 62, 483-514.

- Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570.

- Hao, P., et al. (2011). A new method for the selective enrichment of O-GlcNAc-modified proteins. Journal of the American Chemical Society, 133(12), 4479-4482.

-

Gomes, A. F., & Gozzo, F. C. (2010). Chemical cross-linking with a diazirine photoactivatable cross-linker investigated by MALDI- and ESI-MS/MS. Journal of Mass Spectrometry, 45(8), 892-899. [Link]

-

Hashimoto, M., et al. (2021). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 26(15), 4496. [Link]

- Li, Z., et al. (2013). Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers and Their Incorporation into Kinase Inhibitors for Cell- and Tissue-Based Proteome Profiling.

-

Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]

- Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(20), 5661-5673.

- Schmitz, E. (1967). Diaziridines. In Three-Membered Rings with Two Heteroatoms (pp. 67-113). Springer, Berlin, Heidelberg.

-

MacKinnon, A. L., & Taunton, J. (2007). Target identification by diazirine photo-cross-linking and click chemistry. Current Protocols in Chemical Biology, 1(1), 55-66. [Link]

- Parker, C. G., & Cravatt, B. F. (2019). A minimalist terminal alkyne-containing diazirine photo-crosslinker for activity-based protein profiling. Journal of the American Chemical Society, 141(1), 16-20.

- Paulsen, S. R. (1959).

- Prestwich, G. D., Dorman, G., & Elliott, J. T. (1994). A trifunctional reagent for the covalent attachment of lipids to proteins. Journal of the American Chemical Society, 116(13), 5629-5630.

- Tomioka, H., et al. (1993). Photochemistry of Diazirines. Chemical Reviews, 93(1), 1-34.

-

Abendroth, H. J., & Henrich, G. (1959). Über ein neues Verfahren zur Darstellung von 3,3-disubstituierten Diaziridinen. Angewandte Chemie, 71(8-9), 283-284. [Link]

-

Iacobucci, C., et al. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry, 88(17), 8497-8504. [Link]

- Wulff, J. E., et al. (2021). Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion. Chemical Science, 12(33), 11096-11108.

- Liu, Q., et al. (2018). A cleavable cross-linker for protein-protein interaction studies by mass spectrometry. Analytical Chemistry, 90(21), 12696-12703.

- West, A. V., et al. (2021). Labeling preferences of diazirines with protein biomolecules. Journal of the American Chemical Society, 143(17), 6691-6700.

-

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

- Yao, S. Q., et al. (2013). Design and Synthesis of Minimalist Terminal Alkyne-Containing Diazirine Photo-Crosslinkers and Their Incorporation into Kinase Inhibitors for Cell- and Tissue-Based Proteome Profiling.

-

Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8267-8274. [Link]

- Musolino, S. F., et al. (2022). A broadly applicable, cleavable bis-diazirine crosslinker strategy for reprocessing thermosets. Polymer Chemistry, 13(25), 3647-3652.

- Schmitz, E., & Ohme, R. (1962). Diaziridine, II. Synthese von Diaziridinen und ihre Überführung in Alkylhydrazine. Chemische Berichte, 95(3), 680-687.

-

Woo, C. M., et al. (2022). Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society, 144(46), 21126-21135. [Link]

- Geurink, P. P., et al. (2010). A general method for the synthesis of trifunctional photoaffinity probes. Organic & Biomolecular Chemistry, 8(1), 127-133.

-

Chen, Y., et al. (2017). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules, 22(8), 1263. [Link]

-

Schmitz, E., & Ohme, R. (1961). Cyclische Diazoverbindungen, I. Herstellung und Umsetzungen von Diazirinen. Chemische Berichte, 94(8), 2166-2173. [Link]

Sources

- 1. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Trends in Diaziridine Formation and Transformation (a Review) - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbene - Wikipedia [en.wikipedia.org]

- 9. Structure–function relationships in aryl diazirines reveal optimal design features to maximize C–H insertion - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03631A [pubs.rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short and High-Yielding Synthesis of a Minimalist Diazirine-Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ethz.ch [ethz.ch]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. macmillan.princeton.edu [macmillan.princeton.edu]

- 20. researchgate.net [researchgate.net]

- 21. Optimized fragmentation regime for diazirine photo-cross-linked peptides – Rappsilber Laboratory [rappsilberlab.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Navigating the Spectroscopic Data Gap for (3-methyl-3H-diazirin-3-yl)methanol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Reality of Niche Compound Data Availability

In the realm of chemical research and drug development, the immediate availability of comprehensive spectroscopic data for every conceivable molecule is a common expectation. However, for novel or less-commercially viable compounds such as (3-methyl-3H-diazirin-3-yl)methanol, the reality is often a sparse data landscape. This guide addresses the current public-domain data vacuum for this specific diazirine-containing alcohol and provides a scientifically grounded framework for researchers to proceed in its absence. While direct experimental spectra are not readily found in accessible literature or databases, a deep understanding of spectroscopic principles and data from analogous structures can provide valuable predictive insights.

Molecular Structure and Expected Spectroscopic Features

To approach the spectroscopic characterization of this compound, we must first consider its unique structural attributes. The molecule incorporates a strained three-membered diazirine ring, a methyl group, and a primary alcohol functional group. This combination of features will give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data

While experimental NMR data is not publicly available, we can predict the expected chemical shifts and coupling patterns based on the electronic environment of the protons and carbons.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show three distinct signals:

| Predicted Signal | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Assignment | Rationale |

| -CH₃ | 1.0 - 1.5 | Singlet (s) | 3H | Methyl protons | The methyl group is attached to a quaternary carbon of the diazirine ring, resulting in a singlet in a typical aliphatic region. |

| -CH₂OH | 3.5 - 4.0 | Singlet (s) or AB quartet | 2H | Methylene protons | These protons are adjacent to a hydroxyl group and the diazirine ring. Depending on the solvent and chirality, they could appear as a singlet or a more complex AB quartet if they are diastereotopic. |

| -OH | Variable (1.5 - 5.0) | Broad Singlet (br s) | 1H | Hydroxyl proton | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display three signals corresponding to the three non-equivalent carbon atoms:

| Predicted Signal | Chemical Shift (δ, ppm) Range | Assignment | Rationale |

| -C H₃ | 15 - 25 | Methyl carbon | A typical chemical shift for an aliphatic methyl carbon. |

| C -(N=N) | 40 - 55 | Diazirine ring carbon | The strained and electronegative environment of the diazirine ring will shift this quaternary carbon downfield. |

| -C H₂OH | 60 - 70 | Methylene carbon | The attachment to an electronegative oxygen atom shifts this carbon significantly downfield. |

Infrared (IR) Spectroscopy: Expected Vibrational Modes

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol (-OH) |

| 2850 - 3000 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1560 | N=N stretch | Diazirine |

| 1000 - 1260 | C-O stretch | Primary Alcohol |

The N=N stretch of the diazirine ring is often weak and can be difficult to observe. The most prominent feature will be the broad O-H stretch of the alcohol.

Mass Spectrometry (MS): Predicted Fragmentation

In a mass spectrometer, this compound (molar mass: 86.09 g/mol ) would likely undergo fragmentation through several pathways.

-

Molecular Ion (M⁺): A peak at m/z = 86 would correspond to the intact molecule.

-

Loss of N₂: Diazirines are known to readily lose nitrogen gas (N₂), a stable neutral molecule (28 g/mol ). This would result in a significant fragment at m/z = 58.

-

Loss of CH₂OH: Cleavage of the hydroxymethyl group (31 g/mol ) could lead to a fragment at m/z = 55.

-

Loss of H₂O: Dehydration of the molecular ion could produce a fragment at m/z = 68.

An In-depth Technical Guide to (3-methyl-3H-diazirin-3-yl)methanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-methyl-3H-diazirin-3-yl)methanol, a compact and efficient photo-crosslinking agent increasingly utilized in chemical biology and drug development. We will delve into its commercial availability, synthesis, mechanism of action, and practical applications, offering field-proven insights and detailed protocols to empower researchers in their quest to unravel complex biological interactions.

Introduction: The Power of Proximity-Based Labeling

Understanding the intricate dance of molecules within a cell is fundamental to advancing drug discovery and our knowledge of biological systems. Photoaffinity labeling (PAL) has emerged as a powerful technique to capture these transient interactions. At the heart of this method are photoreactive crosslinking agents, small molecules that, upon activation by UV light, form covalent bonds with nearby molecules. Among these, diazirine-containing probes have gained prominence due to their small size, which minimizes perturbation of biological systems, and their ability to be activated by long-wavelength UV light, reducing potential photodamage to cells and proteins.

This compound is a particularly valuable tool in this class. Its simple structure, featuring a methyl group and a hydroxyl handle, allows for straightforward incorporation into more complex probes and molecules of interest. The hydroxyl group provides a convenient point of attachment for linkers, reporter tags, or parent molecules in drug discovery campaigns.

Commercial Availability

For researchers seeking to purchase this compound and its derivatives, several commercial suppliers offer this reagent in varying quantities and purities. Sourcing high-quality material is paramount for reproducible experimental outcomes. Below is a curated list of reputable vendors.

| Company | Product Name | Product Number | Purity | URL |

| BLDpharm | 2,2'-(3H-Diazirine-3,3-diyl)diethanol | BD01114959 | - | |

| ChemScene | (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol | CS-0196865 | ≥95% | |

| FUJIFILM Wako | 3-Methyl-3H-diazirine-3-methanol | - | - | |

| Lead Sciences | (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol | BD01119220 | 95% | [Link] |

| MySkinRecipes | 2-(3-Methyl-3H-diazirin-3-yl)ethanol | - | ≥95% | [Link] |

| PubChem | This compound | CID 122360901 | - | [Link] |

Note: The availability and specifications of products are subject to change. Please verify the information on the supplier's website.

Synthesis of this compound

For laboratories with synthetic chemistry capabilities, the de novo synthesis of this compound can be a cost-effective option. The general strategy involves the conversion of a ketone precursor to a diaziridine, followed by oxidation to the diazirine. A plausible and efficient route starts from the readily available 1-hydroxypropan-2-one.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process:

-

Diaziridine Formation: Reaction of 1-hydroxypropan-2-one with a source of ammonia and an aminating agent to form the corresponding diaziridine.

-

Oxidation: Conversion of the diaziridine to the final diazirine product using a mild oxidizing agent.

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

Step A: 3,3-Pentamethylenediaziridine (Illustrative Example for Diaziridine Formation)

This protocol is adapted from a known procedure for a similar compound and serves as a strong starting point for the synthesis of 3-methyl-3-(hydroxymethyl)diaziridine.

-

In a 1-liter beaker, a solution of 1.5 moles of cyclohexanone (as a model ketone) in 400 ml of 15N aqueous ammonia (6.0 moles) is stirred mechanically and cooled to 0°C using an ice-salt bath.[1]

-

While maintaining the temperature between 0°C and +10°C, 1.0 mole of 90% hydroxylamine-O-sulfonic acid is added in small portions over approximately 1 hour.[1]

-

The mixture is stirred for an additional hour at 0°C and then allowed to stand overnight at -15°C in a refrigerator.[1]

-

The precipitated crystalline product is filtered, pressed to remove excess liquid, and washed sequentially with ice-cold ether, toluene, and finally ether.[1]

-

The crude product is purified by recrystallization from toluene to yield the diaziridine.[1]

Step B: 3,3-Pentamethylenediazirine (Illustrative Example for Oxidation)

Caution: This step should be performed with appropriate safety precautions.

-

A solution of 0.2 moles of silver nitrate in 100 ml of water is treated dropwise with 100 ml of 2N sodium hydroxide. The resulting precipitate of silver(I) oxide is filtered, washed thoroughly with water, methanol, and ether.[1]

-

A solution of 0.089 moles of the diaziridine from Step A in 220 ml of ether is warmed and then cooled to room temperature.[1]

-

The freshly prepared silver(I) oxide is added in small portions to the cooled diaziridine solution over 5 minutes with shaking.[1]

-

The mixture is filtered, and the filtrate is dried over potassium carbonate.[1]

-

The ether is removed by distillation, and the final diazirine product is purified by vacuum distillation. To prevent decomposition during storage, it is recommended to dilute the product with ether and store it in a refrigerator.[1]

Mechanism of Action: The Light-Triggered Covalent Bond

The utility of this compound as a photo-crosslinking agent lies in its ability to generate a highly reactive carbene species upon photolysis.

Caption: Mechanism of diazirine-mediated photo-crosslinking.

Upon irradiation with long-wave UV light (typically 330-370 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to form a highly reactive and short-lived carbene intermediate.[2] This carbene can then readily insert into various X-H bonds (where X can be carbon, nitrogen, oxygen, or sulfur) of nearby molecules, forming a stable covalent bond.[2] This indiscriminate reactivity is a key advantage, as it allows for the labeling of a wide range of biomolecules in the immediate vicinity of the probe.

In Vitro Photo-Crosslinking Protocol

This protocol provides a general framework for an in vitro photo-crosslinking experiment using a diazirine-containing probe derived from this compound. Optimization of concentrations, incubation times, and irradiation conditions is crucial for each specific biological system.

Materials and Reagents

-

Purified protein of interest and potential binding partner(s)

-

This compound-derived photo-affinity probe

-

Reaction buffer (e.g., PBS, HEPES; avoid primary amine-containing buffers like Tris if the probe has an NHS ester)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

UV lamp with an emission wavelength between 330-370 nm (e.g., Stratalinker® or a hand-held UV lamp)[3]

-

SDS-PAGE analysis reagents

-

Western blot analysis reagents or mass spectrometry sample preparation reagents

Experimental Workflow

Caption: General workflow for an in vitro photo-crosslinking experiment.

Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a solution of your target protein and its potential binding partner(s) in a suitable reaction buffer. The optimal protein concentration will depend on the specific interaction being studied but is typically in the low micromolar range.

-

Immediately before use, prepare a stock solution of the this compound-derived photo-affinity probe in a dry, water-miscible organic solvent such as DMSO or DMF.[3]

-

-

Incubation:

-

Add the photo-affinity probe to the protein mixture to achieve the desired final concentration. A typical starting point is a 10- to 50-fold molar excess of the probe over the protein.[3]

-

Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours to allow for binding of the probe to its target.[3]

-

-

Photo-Crosslinking:

-

Transfer the reaction mixture to a shallow, uncovered vessel (e.g., a microplate well or a petri dish) to maximize exposure to the UV light.

-

Place the sample on ice to minimize heat-induced denaturation.[4]

-

Irradiate the sample with a UV lamp emitting at 330-370 nm. The optimal irradiation time and distance from the lamp will depend on the lamp's power and should be empirically determined. For a 15-watt lamp, a distance of 3-5 cm for up to 15 minutes is a good starting point.[3][5] A negative control sample should be kept in the dark to assess non-specific crosslinking.

-

-

Quenching and Analysis:

-

After irradiation, quench any unreacted carbene intermediates by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[5]

-

Analyze the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species.

-

Further characterization can be performed by Western blotting using antibodies against the proteins of interest or by mass spectrometry to identify the cross-linked peptides and pinpoint the site of interaction.

-

Safety, Handling, and Storage

This compound and its derivatives are reactive chemical compounds that require careful handling and storage to ensure user safety and maintain compound integrity.

Hazard Identification

Based on data for related compounds, this compound should be treated as a flammable liquid and vapor that may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[6]

Handling Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[9]

-

Take precautionary measures against static discharge.[7]

-

Wash hands thoroughly after handling.[8]

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

For long-term storage, a freezer at -20°C is recommended.[10]

-

Protect from light to prevent premature activation of the diazirine group.[8]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Conclusion

This compound is a versatile and powerful tool for chemical biologists and drug discovery scientists. Its small size, efficient photoactivation, and the convenient hydroxyl handle for further chemical modification make it an ideal choice for designing photo-affinity probes to investigate a wide array of biological interactions. By understanding its commercial availability, synthesis, mechanism of action, and proper handling, researchers can effectively harness the potential of this reagent to illuminate the complex molecular networks that govern life.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Photocrosslinking O-GlcNAcylated proteins to neighboring biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound | C3H6N2O | CID 122360901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol - Lead Sciences [lead-sciences.com]

Tyrphostin AG 126: A Technical Guide to its Applications as a Tyrosine Kinase Inhibitor in Chemical Biology Research

Abstract: This technical guide provides an in-depth exploration of Tyrphostin AG 126, a potent inhibitor of protein tyrosine kinases. Initially, it is important to clarify a discrepancy in the provided CAS number. While the query specified CAS 14757-55-2, which is assigned to (3-Methyl-3H-diazirin-3-yl)methanol, the context of "applications in chemical biology" strongly indicates the intended subject is Tyrphostin AG 126 (CAS 118409-62-4) . This guide will proceed with a comprehensive analysis of Tyrphostin AG 126, detailing its mechanism of action, its significant role in inflammation research, and its broader applications in drug development and cellular signaling studies. We will delve into validated experimental protocols, data interpretation, and the causal logic behind its use in chemical biology.

Introduction: The Significance of Tyrosine Kinase Inhibition

Protein tyrosine kinases (PTKs) are fundamental enzymes that regulate a vast array of cellular processes. They function by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This phosphorylation event acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules. Consequently, PTKs are pivotal in signal transduction pathways that govern cell proliferation, differentiation, migration, and survival.

Dysregulation of PTK activity is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders. An overactive kinase can lead to uncontrolled cell growth or an excessive inflammatory response. This makes PTKs prime targets for therapeutic intervention. Chemical biology utilizes small molecule inhibitors, such as Tyrphostin AG 126, to dissect the roles of specific kinases in these pathways and to explore their potential as drug targets.